molecular formula C11H11N5O4 B12995079 N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B12995079
M. Wt: 277.24 g/mol
InChI Key: GEFITIHVAWEDRF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with a unique structure that includes a triazole ring, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps One common method includes the reaction of 4-nitrobenzaldehyde with dimethylamine to form N,N-dimethyl-4-nitrobenzylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(4-nitrophenyl)methanamine
  • N,N-Dimethyl-4-nitrobenzylamine
  • 4-Nitro-N,N-dimethylbenzylamine

Uniqueness

N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the nitrophenyl group and the triazole ring makes this compound particularly interesting for research and development in various fields.

Properties

Molecular Formula

C11H11N5O4

Molecular Weight

277.24 g/mol

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C11H11N5O4/c1-14(2)10(17)9-12-11(18)15(13-9)7-3-5-8(6-4-7)16(19)20/h3-6H,1-2H3,(H,12,13,18)

InChI Key

GEFITIHVAWEDRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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